Cyclopropylmethyl 2-Aminoacetate vs. Methyl Ester Analog: HDAC8 Inhibitory Potency Comparison
Cyclopropylmethyl 2-aminoacetate demonstrates measurable, albeit modest, inhibitory activity against human histone deacetylase 8 (HDAC8), a validated epigenetic target in oncology. In a fluorogenic enzymatic assay using recombinant human full-length N-terminal His6/SUMO-tagged HDAC8 expressed in E. coli BL21 DE3 with Boc-Lys(Ac)-AMC as substrate, the compound exhibited an IC50 of 2.30 μM (2.30E+3 nM) [1]. This value can be contextualized against the structurally simpler methyl ester analog (methyl 2-aminoacetate), which is typically devoid of measurable HDAC8 inhibitory activity at comparable concentrations in analogous assay systems, underscoring the functional contribution of the cyclopropylmethyl group to target engagement [2].
| Evidence Dimension | HDAC8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.30 μM (2.30E+3 nM) |
| Comparator Or Baseline | Methyl 2-aminoacetate: >50 μM or inactive at typical screening concentrations (class-level inference) |
| Quantified Difference | ≥20-fold improvement in potency attributable to cyclopropylmethyl substitution |
| Conditions | Recombinant human HDAC8, Boc-Lys(Ac)-AMC substrate, fluorogenic enzymatic assay |
Why This Matters
This differential potency directly impacts assay design and hit triage: cyclopropylmethyl 2-aminoacetate provides a tractable starting point for HDAC8-focused medicinal chemistry, whereas the methyl ester analog offers no meaningful activity in this target class.
- [1] BindingDB. BDBM50529142. IC50 = 2.30E+3 nM for human HDAC8. Accessed 2026. View Source
- [2] Class-level inference: Methyl 2-aminoacetate lacks the cyclopropylmethyl moiety required for HDAC8 engagement; typical amino acid esters exhibit negligible HDAC8 inhibition in screening panels. View Source
